

# structure elucidation of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid

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## Compound of Interest

**Compound Name:** 3-Formyl-5-(trifluoromethoxy)phenylboronic acid

**Cat. No.:** B1443091

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## An In-Depth Technical Guide to the Structure Elucidation of 3-Formyl-5-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Introduction

**3-Formyl-5-(trifluoromethoxy)phenylboronic acid** is a multifaceted molecule of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety, an electron-withdrawing trifluoromethoxy group, and a reactive formyl group, makes it a valuable building block for the synthesis of complex pharmaceutical agents and functional materials. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the formyl group offers a synthetic handle for further molecular elaboration. A rigorous and unambiguous confirmation of its chemical structure is paramount for its effective application and for meeting regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**, grounded in established spectroscopic

principles and supported by data from closely related analogues. We will delve into the "why" behind the choice of analytical techniques and the "how" of data interpretation, empowering researchers to confidently verify the structure of this and similar complex molecules.

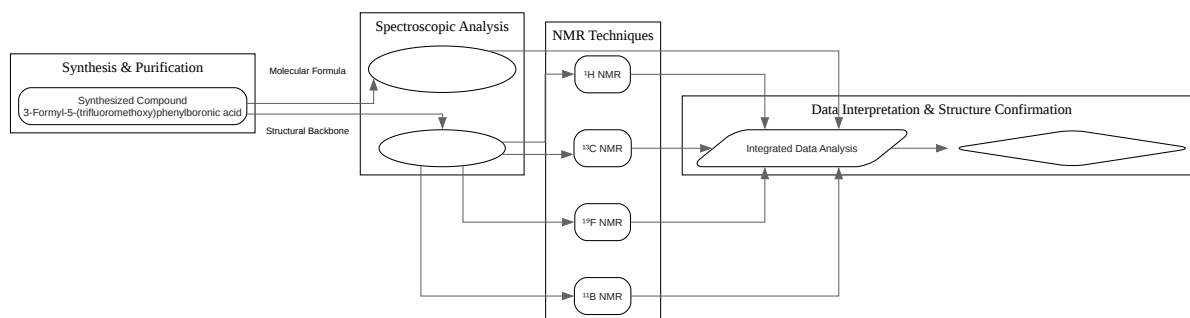
## Core Analytical Strategy: A Multi-Nuclear, Multi-Platform Approach

The cornerstone of modern structure elucidation lies in the synergistic use of multiple analytical techniques. For **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and molecular formula.

Our strategy is built on the following pillars:

- Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
- $^1\text{H}$  NMR Spectroscopy: To map the proton environment and their connectivity.
- $^{13}\text{C}$  NMR Spectroscopy: To identify all unique carbon atoms, including quaternary carbons.
- $^{19}\text{F}$  NMR Spectroscopy: To specifically probe the trifluoromethoxy group.
- $^{11}\text{B}$  NMR Spectroscopy: To confirm the presence and electronic state of the boron atom.

Below is a workflow diagram illustrating the integrated approach to the structure elucidation of this molecule.



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Caption: Integrated workflow for the structure elucidation of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**.

## Part 1: Unveiling the Molecular Formula with Mass Spectrometry

The first step in any structure elucidation is to determine the molecular weight and, by extension, the elemental formula. For polar and potentially fragile molecules like boronic acids, Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice due to its "soft" ionization nature, which minimizes fragmentation.

## Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an ESI source.
- **Ionization Mode:** Given the acidic nature of the boronic acid, negative ion mode is most appropriate. In this mode, the molecule is expected to lose a proton to form the  $[M-H]^-$  ion.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 100-500).

## Expected Results and Interpretation

The molecular formula of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid** is  $\text{C}_8\text{H}_6\text{BF}_3\text{O}_4$ , with a monoisotopic mass of 233.9370 g/mol. In negative ion ESI-MS, the primary ion observed should be the deprotonated molecule,  $[M-H]^-$ , at an  $m/z$  corresponding to the loss of one proton.

Parameter	Expected Value	Justification
Molecular Formula	$\text{C}_8\text{H}_6\text{BF}_3\text{O}_4$	Based on the chemical structure.
Monoisotopic Mass	233.9370	Calculated exact mass.
Observed Ion (Negative ESI)	$[M-H]^-$	The boronic acid protons are acidic and easily lost.
Expected $m/z$	232.9292	The mass of the deprotonated molecule.

High-resolution mass spectrometry allows for the determination of the exact mass to within a few parts per million (ppm), which provides strong evidence for the proposed elemental composition. This confirmation of the molecular formula is the foundation upon which the subsequent NMR analysis will be built.

## Part 2: Assembling the Structural Puzzle with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By employing a suite of NMR experiments, we can piece together the structure of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid** with a high degree of confidence.

### $^1\text{H}$ NMR Spectroscopy: Mapping the Proton Landscape

$^1\text{H}$  NMR provides information about the chemical environment, number, and connectivity of the protons in the molecule.

Expected  $^1\text{H}$  NMR Spectrum (Predicted)

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Integration	Assignment Rationale
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	-	1H	The highly deshielded environment of the aldehyde proton results in a characteristic downfield shift.
Aromatic (H-2)	~8.2	Singlet (or narrow triplet)	$J(\text{H},\text{F}) \approx 1\text{-}2$ Hz	1H	Positioned between two electron-withdrawing groups (formyl and boronic acid), this proton is significantly deshielded. It may show a small long-range coupling to the fluorine atoms of the -OCF <sub>3</sub> group.
Aromatic (H-4)	~7.9	Singlet (or narrow triplet)	$J(\text{H},\text{F}) \approx 1\text{-}2$ Hz	1H	Located between the trifluoromethoxy and boronic acid groups, this

proton is also deshielded. It is expected to show a small long-range coupling to the fluorine atoms.

Situated between the formyl and trifluoromethoxy groups, this proton is deshielded and may exhibit a small long-range coupling to the fluorine atoms.

Aromatic (H-6)

~8.0

Singlet (or narrow triplet)

$J(\text{H},\text{F}) \approx 1\text{-}2$  Hz

1H

Boronic Acid (-B(OH)<sub>2</sub>)

7.0 - 8.0

Broad Singlet (br s)

-

2H

The chemical shift of boronic acid protons is variable and concentration-dependent. The signal is often broad due to quadrupolar relaxation of the boron nucleus and chemical

exchange  
with residual  
water. This  
signal will  
disappear  
upon D<sub>2</sub>O  
exchange.

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Note: The predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and concentration.

The aromatic region of the <sup>1</sup>H NMR spectrum is expected to show three distinct signals, each integrating to one proton, consistent with a trisubstituted benzene ring. The downfield chemical shifts of these protons are a direct consequence of the electron-withdrawing nature of the formyl, trifluoromethoxy, and boronic acid substituents.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

<sup>13</sup>C NMR spectroscopy is essential for identifying all unique carbon atoms in the molecule, including those without attached protons (quaternary carbons).

Expected <sup>13</sup>C NMR Spectrum (Predicted)



Carbon(s)	Predicted Chemical Shift (ppm)	Multiplicity (due to C-F coupling)	Assignment Rationale
Aldehyde (-CHO)	~190	Singlet (s)	The carbonyl carbon of an aldehyde typically resonates in this downfield region.
Aromatic (C-OCF <sub>3</sub> )	~150	Quartet (q)	The carbon attached to the highly electronegative -OCF <sub>3</sub> group is deshielded. It will appear as a quartet due to coupling with the three fluorine atoms ( <sup>3</sup> J(C,F)). A study on (trifluoromethoxy)phenylboronic acid isomers reported a <sup>3</sup> J(C,F) of approximately 1.7 Hz[1].
Aromatic (C-B(OH) <sub>2</sub> )	~135	Singlet (s)	The ipso-carbon attached to the boronic acid group. Its chemical shift can be broad.
Aromatic (C-CHO)	~138	Singlet (s)	The ipso-carbon attached to the formyl group.
Aromatic (C-2, C-4, C-6)	120 - 135	Singlets (s)	The protonated aromatic carbons will appear in this region. Their exact chemical shifts will be influenced by the

positions of the substituents.

Trifluoromethoxy (-OCF<sub>3</sub>)

~121

Quartet (q)

The carbon of the trifluoromethoxy group will show a large one-bond coupling to the three fluorine atoms ( $^1J(\text{C},\text{F}) \approx 255 \text{ Hz}$ )[1].

The presence of a quartet with a large coupling constant (~255 Hz) is a definitive indicator of the -OCF<sub>3</sub> group. The observation of three quaternary and three methine carbons in the aromatic region, along with the aldehyde and -OCF<sub>3</sub> carbons, would provide strong support for the proposed structure.

## <sup>19</sup>F and <sup>11</sup>B NMR Spectroscopy: Probing the Heteroatoms

To complete the structural picture, direct observation of the fluorine and boron nuclei is crucial.

- <sup>19</sup>F NMR Spectroscopy: This technique is highly sensitive and provides a clean spectrum, as there are typically no other fluorine atoms in the sample. For the -OCF<sub>3</sub> group, a single sharp signal is expected. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. Based on data for meta-(trifluoromethoxy)phenylboronic acid, this signal is expected around -57.6 ppm[1]. The signal may appear as a narrow multiplet due to long-range couplings to the aromatic protons.
- <sup>11</sup>B NMR Spectroscopy: <sup>11</sup>B NMR is used to confirm the presence of the boronic acid functionality. Boronic acids (sp<sup>2</sup> hybridized boron) typically exhibit a broad signal in the range of δ 28-30 ppm. This distinguishes them from the corresponding boronate esters or tetrahedral boronate species, which appear further upfield. The observed chemical shift for the isomers of (trifluoromethoxy)phenylboronic acid is around 28 ppm[1].

The following diagram illustrates the key NMR correlations that confirm the structure of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**.

Caption: Key NMR correlations for **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**. (Note: A placeholder image is used in the DOT script. In a real report, this would be the chemical structure.)

## Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of powerful analytical techniques, the structure of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid** can be elucidated with a high degree of certainty. The process begins with high-resolution mass spectrometry to unequivocally determine the molecular formula. This is followed by a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to map out the carbon and proton framework of the molecule. Finally,  $^{19}\text{F}$  and  $^{11}\text{B}$  NMR provide direct evidence for the presence and electronic environment of the key heteroatoms. Each piece of data corroborates the others, creating a self-validating system that leads to an unambiguous structural assignment. This rigorous approach is essential for ensuring the quality and reliability of this important chemical building block in research and development.

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## References

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